molecular formula C6H7N3S B8721148 3-(2-Azidoethyl)thiophene

3-(2-Azidoethyl)thiophene

Cat. No. B8721148
M. Wt: 153.21 g/mol
InChI Key: IOYJORRHESLLES-UHFFFAOYSA-N
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Patent
US07119073B2

Procedure details

2-(3-Thienyl)ethyl alcohol (2.62 g, 20.4 mmol) was dissolved in DCM (100 mL) and cooled to 0° C. After addition of triethylamine (3.10 g, 30.6 mmol) and solid tosyl chloride (3.89 g, 20.4 mmol), the reaction was stirred at room temperature overnight. DCM was evaporated, the mixture was diluted with EtOAc and washed subsequently with aqueous hydrochloric acid (1 N), water, saturated sodium hydrogen carbonate and brine. Drying and evaporation afforded an oil, which was dissolved in anhydrous DMF (20 mL). Sodium azide (2.65 g, 40.8 mmol) was added and the mixture heated to 40° C. for 3 h. After cooling to room temperature, EtOAc was added and the solution was washed with water (4×) and brine, then dried and evaporated. The resulting oil was filtered over silica gel (100 g) with the aid of PE/EtbAc (10:1) to obtain 2-(3-thienyl)ethyl azide (2.45 g, 78% ) as a colorless liquid. 1H-NMR (CDCl3) δ 7.3 (dd, J=2.9, 4.9 Hz, 1 H), 7.07 (m, 1 H), 6.98 (dd, J=1.2, 4.9 Hz, 1 H), 3.51 (t, J=7.1 Hz, 2 H), 2.94 (t, J=7.1 Hz, 2 H).
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
3.89 g
Type
reactant
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7]O)=[CH:2]1.C(N(CC)CC)C.S(Cl)(C1C=CC(C)=CC=1)(=O)=O.[N-:27]=[N+:28]=[N-:29].[Na+]>C(Cl)Cl.CN(C=O)C.CCOC(C)=O>[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][N:27]=[N+:28]=[N-:29])=[CH:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.62 g
Type
reactant
Smiles
S1C=C(C=C1)CCO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.89 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
Step Three
Name
Quantity
2.65 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DCM was evaporated
ADDITION
Type
ADDITION
Details
the mixture was diluted with EtOAc
WASH
Type
WASH
Details
washed subsequently with aqueous hydrochloric acid (1 N), water, saturated sodium hydrogen carbonate and brine
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
afforded an oil, which
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 40° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
the solution was washed with water (4×) and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The resulting oil was filtered over silica gel (100 g) with the aid of PE/EtbAc (10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C=C(C=C1)CCN=[N+]=[N-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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